molecular formula C14H20BrClN2 B15339125 1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine

1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B15339125
M. Wt: 331.68 g/mol
InChI Key: YVJSNMANQONIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 4-bromo-3-chlorobenzyl group and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chlorobenzyl chloride and N,N-dimethylpiperidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine or sodium hydroxide is often used to facilitate the reaction.

    Procedure: The 4-bromo-3-chlorobenzyl chloride is added to a solution of N,N-dimethylpiperidine in the presence of the base. The mixture is then heated under reflux for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amine group can undergo hydrolysis to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

    Industrial Applications: The compound may be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chlorobenzene
  • 4-Bromo-3-chlorobenzyl alcohol
  • N,N-Dimethylpiperidine

Uniqueness

1-(4-Bromo-3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms, along with the piperidine ring, makes it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20BrClN2

Molecular Weight

331.68 g/mol

IUPAC Name

1-[(4-bromo-3-chlorophenyl)methyl]-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H20BrClN2/c1-17(2)12-5-7-18(8-6-12)10-11-3-4-13(15)14(16)9-11/h3-4,9,12H,5-8,10H2,1-2H3

InChI Key

YVJSNMANQONIHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.